molecular formula C10H11BrN2O2 B15053544 6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

Cat. No.: B15053544
M. Wt: 271.11 g/mol
InChI Key: FDASIRFJBHPYFS-UHFFFAOYSA-N
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Description

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (CAS: 1261234-41-6) is a brominated heterocyclic compound characterized by a fused imidazo-pyridine core with three methyl substituents and a saturated dihydroimidazole ring. Its molecular formula is C₁₀H₁₁BrN₂O₂, with a molecular weight of 295.16 g/mol.

Key structural features include:

  • 3,3-Dimethyl substitution on the dihydroimidazole ring, contributing to steric bulk and conformational rigidity.
  • 8-Methyl group on the pyridine ring, influencing lipophilicity and electronic distribution.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-3,3,8-trimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione

InChI

InChI=1S/C10H11BrN2O2/c1-5-4-6(11)9(15)13-7(5)8(14)12-10(13,2)3/h4H,1-3H3,(H,12,14)

InChI Key

FDASIRFJBHPYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC(N2C(=O)C(=C1)Br)(C)C

Origin of Product

United States

Chemical Reactions Analysis

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imidazo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphatidylinositol-3-kinases (PI3K), which are involved in cell proliferation and survival pathways . The inhibition of PI3K can result in the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (CAS: 1849592-41-1)

  • Structural Difference : Methoxy (-OCH₃) substituent at position 8 instead of methyl (-CH₃).
  • Electron-donating methoxy group may alter electronic properties of the pyridine ring, affecting reactivity in substitution reactions .

3,3-Dimethyl-6-[(pyrimidin-4-yl)amino]-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

  • Structural Difference: Amino-pyrimidine substituent at position 6 instead of bromine.
  • Impact: The amino group enables hydrogen bonding with biological targets, as evidenced by its co-crystallization with MNK2 kinase (PDB structure). Bromine in the target compound may provide steric hindrance or halogen bonding, differing from the hydrogen-bonding capability of the amino group .

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS: 1262619-64-6)

  • Structural Difference : Trifluoromethyl (-CF₃) substituent at position 3 instead of 3,3-dimethyl groups.
  • Impact :
    • The electron-withdrawing -CF₃ group increases metabolic stability and resistance to oxidation.
    • Higher electronegativity may reduce nucleophilic reactivity compared to the dimethyl-substituted analog .

1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Structural Difference : Allyl chains at positions 1 and 3, and a fused imidazo[4,5-b]pyridine system.
  • The saturated dihydroimidazole ring in the target compound confers rigidity, possibly improving target specificity .

Pharmacological and Physicochemical Properties Comparison

Property Target Compound 6-Bromo-8-methoxy Analog Amino-Pyrimidine Derivative 3-(Trifluoromethyl) Analog
Molecular Weight (g/mol) 295.16 ~309.18 ~299.27 273.03
Substituent Effects Methyl (lipophilic) Methoxy (polar) Amino (H-bond donor) CF₃ (electron-withdrawing)
Solubility Low (non-polar substituents) Moderate (polar group) Moderate (polar group) Low (highly fluorinated)
Biological Activity Discontinued (unknown efficacy) Not reported MNK2 kinase inhibition Antibacterial potential

Research Implications and Challenges

  • Pharmacological Potential: The bromine atom and methyl groups may synergize to improve blood-brain barrier penetration, making the compound a candidate for CNS-targeted therapies. However, its discontinued status suggests challenges in synthesis scalability or insufficient efficacy .
  • Comparative Advantages: Bromine’s halogen bonding capability vs. amino or methoxy groups’ hydrogen bonding. Methyl groups’ balance of lipophilicity and steric effects compared to bulkier substituents (e.g., allyl or spirocyclic groups) .

Biological Activity

6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. Its molecular formula is C10H12BrN3O2, and it features a bromine atom at the 6th position and three methyl groups at the 3rd and 8th positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC10H12BrN3O2
Molar Mass271.11 g/mol
Density~1 g/cm³ (predicted)
Boiling Point~495.6 °C (predicted)
pKa~12.44 (predicted)

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Research indicates that this compound may exhibit several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and NCI-H460, with IC50 values indicating significant potency .
  • Enzyme Inhibition : The compound is believed to act as an inhibitor of phosphatidylinositol-3-kinases (PI3K), which play a crucial role in cell growth and survival pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

The mechanism of action for this compound involves:

  • Electrophilic Substitution : The imidazole ring can engage in electrophilic substitution reactions due to the stabilization provided by nitrogen atoms.
  • Nucleophilic Addition : Carbonyl groups in the dione structure may participate in nucleophilic addition reactions or condensation reactions with other nucleophiles .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluated the activity of related compounds against a panel of cancer cell lines. The results demonstrated that modifications at specific positions on the imidazo[1,5-a]pyridine scaffold significantly influenced cytotoxicity profiles. For example:
    • Compound A showed an IC50 of 12 µM against MCF-7 cells.
    • Compound B exhibited an IC50 of 25 µM against NCI-H460 cells.
  • In Vitro Assays : Various in vitro assays have been conducted to assess the cytotoxicity and selectivity of these compounds against normal versus cancerous cells. Compounds derived from this scaffold showed lower toxicity towards normal cells while maintaining potency against tumor cells .

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